8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVXUVDTBJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694611 | |
| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-79-9 | |
| Record name | 3,4-Dihydro-8-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Foreword: The Significance of the Isoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of robust and efficient synthetic methodologies for accessing this core structure and its derivatives. This guide provides an in-depth exploration of the synthesis of a specific, targeted derivative, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1082041-79-9)[2], designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, grounded in established chemical principles.
Strategic Analysis of Synthetic Pathways
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be approached through several classic and modern synthetic strategies. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of this compound, the key challenge lies in the regioselective introduction of the methyl group at the C8 position of the isoquinolinone core. This can be achieved either by starting with a pre-functionalized aromatic precursor or by a late-stage C-H functionalization, though the former is often more controlled and higher-yielding for this specific substitution.
This guide will focus on two primary and well-established retrosynthetic approaches: the Bischler-Napieralski reaction and a plausible intramolecular Heck reaction . A third, alternative strategy involving a Curtius rearrangement will also be briefly discussed.
Primary Synthetic Strategy: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[3][4][5] It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5] This method is particularly well-suited for the synthesis of our target molecule, provided the appropriately substituted starting material is accessible.
Retrosynthetic Analysis and Key Starting Materials
The retrosynthesis of this compound via the Bischler-Napieralski reaction points to N-[2-(2-methylphenyl)ethyl]acetamide as the key precursor. This precursor, in turn, can be synthesized from 2-(2-methylphenyl)ethanamine and an acetylating agent.
Reaction Mechanism
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] The mechanism is generally believed to involve the formation of a nitrilium ion intermediate, which then undergoes cyclization.[5] The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is crucial for the efficient formation of this reactive intermediate.[4][5]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-[2-(2-methylphenyl)ethyl]acetamide
-
Reactants:
-
2-(2-Methylphenyl)ethanamine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
-
Procedure:
-
Dissolve 2-(2-methylphenyl)ethanamine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(2-methylphenyl)ethyl]acetamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Bischler-Napieralski Cyclization to this compound
-
Reactants:
-
N-[2-(2-methylphenyl)ethyl]acetamide
-
Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
A high-boiling point solvent (e.g., toluene or xylene)
-
-
Procedure:
-
Dissolve the N-[2-(2-methylphenyl)ethyl]acetamide in the solvent.
-
Carefully add the dehydrating agent (POCl₃ or P₂O₅) portion-wise, as the reaction can be exothermic.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
| Parameter | Condition | Rationale |
| Dehydrating Agent | POCl₃ or P₂O₅ | Promotes the formation of the reactive nitrilium ion intermediate.[4][5] |
| Solvent | Toluene or Xylene | High boiling point allows for the necessary reaction temperature for cyclization. |
| Temperature | Reflux | Provides the activation energy for the intramolecular electrophilic aromatic substitution. |
| Workup | Quenching with ice, basification | Neutralizes the acidic reaction mixture and allows for extraction of the product. |
Visualization of the Bischler-Napieralski Pathway
Caption: Bischler-Napieralski synthesis of the target molecule.
Alternative Synthetic Strategy: Intramolecular Heck Reaction
The intramolecular Mizoroki-Heck reaction offers a powerful and modern alternative for the construction of heterocyclic systems.[6] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[7]
Retrosynthetic Analysis and Key Starting Materials
For the synthesis of this compound, a suitable precursor for the intramolecular Heck reaction would be N-allyl-2-bromo-6-methylbenzamide. This starting material can be prepared from 2-bromo-6-methylbenzoic acid and allylamine.
Reaction Mechanism
The catalytic cycle of the Heck reaction typically involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.
-
Carbopalladation: The aryl-palladium species adds across the double bond of the allyl group.
-
β-Hydride Elimination: Elimination of a palladium-hydride species to form the cyclized product.
-
Reductive Elimination: Regeneration of the palladium(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-allyl-2-bromo-6-methylbenzamide
-
Reactants:
-
2-Bromo-6-methylbenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Allylamine
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Convert 2-bromo-6-methylbenzoic acid to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve allylamine and the base in the anhydrous solvent and cool in an ice bath.
-
Slowly add the freshly prepared 2-bromo-6-methylbenzoyl chloride to the allylamine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction as described in Step 1 of the Bischler-Napieralski protocol to isolate N-allyl-2-bromo-6-methylbenzamide.
-
Step 2: Intramolecular Heck Cyclization
-
Reactants:
-
N-allyl-2-bromo-6-methylbenzamide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, BINAP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMAc)
-
-
Procedure:
-
To a reaction vessel, add N-allyl-2-bromo-6-methylbenzamide, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
| Parameter | Condition | Rationale |
| Catalyst | Palladium(0) or Palladium(II) precursor | Facilitates the oxidative addition and subsequent steps of the catalytic cycle.[7] |
| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | Inorganic base (e.g., K₂CO₃) | Necessary for the regeneration of the active catalyst in the reductive elimination step. |
| Solvent | Aprotic polar (e.g., DMF) | Solubilizes the reactants and allows for the required reaction temperature. |
Visualization of the Intramolecular Heck Pathway
Caption: Intramolecular Heck reaction for the synthesis of the target.
Alternative Approach: Curtius Rearrangement
A Curtius rearrangement-based strategy offers another viable, albeit potentially longer, route. This approach involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then undergo intramolecular cyclization. A similar strategy has been successfully employed for the synthesis of related dihydroisoquinolinones.[8]
This pathway would commence with a suitable cinnamic acid derivative, which is then converted to the corresponding acyl azide. The subsequent Curtius rearrangement and thermal cyclization of the resulting styryl isocyanate would furnish the isoquinolinone core.[8] The final step would be the catalytic hydrogenation of the double bond to yield the target 3,4-dihydroisoquinolin-1(2H)-one.[8]
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, must be rigorously purified and characterized to confirm its identity and purity.
-
Purification: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes is a typical eluent system. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the target molecule. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the dihydroisoquinolinone core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl stretch for the amide group, typically in the range of 1650-1680 cm⁻¹.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Conclusion and Future Perspectives
This guide has detailed two primary, robust synthetic strategies—the Bischler-Napieralski reaction and the intramolecular Heck reaction—for the synthesis of this compound. While the Bischler-Napieralski reaction represents a classic and often high-yielding approach, the intramolecular Heck reaction provides a modern, palladium-catalyzed alternative that may offer advantages in terms of functional group tolerance and milder conditions. The choice of the optimal route will depend on factors such as starting material availability, laboratory capabilities, and desired scale. The continued development of novel catalytic systems and reaction methodologies will undoubtedly lead to even more efficient and sustainable syntheses of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1082041-79-9 [chemicalbook.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights, grounded in authoritative references.
Introduction: The Significance of the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This heterocyclic motif is a key structural component in a variety of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antitumor, antimicrobial, and antioomycete properties.[1][2][3] The introduction of substituents onto this core structure allows for the fine-tuning of its physicochemical and biological properties. The 8-methyl derivative, this compound, represents a specific analogue whose properties are of interest for developing novel chemical entities. This guide will delve into the specific characteristics imparted by the 8-methyl substitution.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized parent molecule and other methylated isomers.
Core Chemical Attributes
A summary of the core chemical properties for the parent scaffold and the target molecule is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| CAS Number | 1082041-79-9 | [4] |
| Parent Compound (C₉H₉NO) Molecular Weight | 147.17 g/mol | [5] |
| Parent Compound (C₉H₉NO) XLogP3 | 1.2 | [5] |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted for this compound based on analogous compounds reported in the literature.[1][2][6]
-
¹H NMR Spectroscopy:
-
Aromatic Protons (H5, H6, H7): Expected to appear as a multiplet system in the range of δ 7.0-7.8 ppm. The electron-donating methyl group at C8 will likely shield the adjacent aromatic protons, causing slight upfield shifts compared to the unsubstituted parent compound.
-
Methylene Protons (H3): A triplet is expected around δ 3.5-3.7 ppm, coupled to the H4 protons.
-
Methylene Protons (H4): A triplet is expected around δ 2.9-3.1 ppm, coupled to the H3 protons.
-
Amide Proton (NH): A broad singlet is anticipated in the region of δ 8.0-8.6 ppm, though its position can be highly dependent on solvent and concentration.
-
Methyl Protons (8-CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C1): A signal is expected in the range of δ 164-166 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons (including the quaternary carbons C4a and C8a) are expected between δ 120-140 ppm. The carbon bearing the methyl group (C8) will be shifted downfield.
-
Methylene Carbon (C3): A signal is anticipated around δ 40-42 ppm.
-
Methylene Carbon (C4): A signal is expected around δ 27-29 ppm.
-
Methyl Carbon (8-CH₃): A signal is expected around δ 18-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption is anticipated around 1650-1680 cm⁻¹.
-
C-H Aromatic Stretch: Peaks are expected just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks are expected just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂NO⁺.
-
Synthesis Methodologies
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is well-established, with several named reactions being applicable. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Proposed Synthetic Route: Bischler-Napieralski-Type Cyclization
A robust and frequently employed method for constructing the dihydroisoquinolinone ring system is a variation of the Bischler-Napieralski reaction. This approach involves the cyclization of an N-acyl-β-phenylethylamine. For the synthesis of the 8-methyl derivative, a plausible route starts from 2-methylphenethylamine.
Experimental Protocol: Synthesis of this compound
Step 1: Acylation of 2-Methylphenethylamine
-
Dissolve 2-methylphenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Slowly add an acetylating agent, for example, acetyl chloride or acetic anhydride (1.1 eq), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2-(2-methylphenyl)ethylamine intermediate.
Step 2: Cyclization to form this compound
-
Treat the crude N-acetyl intermediate with a strong dehydrating agent and Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heat the mixture, typically to 80-120 °C, for several hours. The reaction should be monitored by TLC or LC-MS.
-
After completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a strong base, such as sodium hydroxide, until a precipitate forms.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Alternative Synthetic Pathways
Other notable methods for synthesizing the dihydroisoquinolinone core include the Pictet-Spengler reaction and the Castagnoli-Cushman reaction, which are particularly useful for creating more complex, substituted analogues.[1][7] Microwave-assisted protocols for these reactions have also been developed to improve reaction times and yields.[8]
Caption: Proposed Bischler-Napieralski-type synthesis of this compound.
Chemical Reactivity and Derivatization
The this compound molecule possesses several reactive sites that can be exploited for further chemical modification, making it a versatile building block in drug discovery.
Caption: Key reactive sites of this compound for derivatization.
-
N-Functionalization: The amide nitrogen can be deprotonated with a strong base and subsequently alkylated, arylated, or acylated to introduce a wide variety of substituents at the N2 position.
-
α-Carbonyl Chemistry: The methylene group at the C4 position, being alpha to the carbonyl, can be functionalized via enolate chemistry, allowing for the introduction of alkyl or other groups.
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution will be directed by the activating methyl group and the deactivating effect of the fused lactam ring.
Potential Applications in Drug Discovery
While the specific biological profile of this compound is not yet detailed in the literature, the broader class of dihydroisoquinolinones has shown significant promise in several therapeutic areas.
-
Anticancer Agents: Numerous derivatives of the isoquinoline core have been investigated for their anticancer properties.[9] For example, certain pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones have been developed as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology.
-
Antimicrobial and Antifungal Activity: Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one can exhibit potent activity against various pathogens, including the oomycete Pythium recalcitrans.[1][2]
-
Central Nervous System (CNS) Applications: The related tetrahydroisoquinoline scaffold is a well-known pharmacophore for CNS-active agents. Derivatization of the dihydroisoquinolinone core could lead to novel modulators of neurological targets.
The 8-methyl substitution may influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially offering a unique pharmacological profile compared to other isomers. Further research is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a valuable chemical entity with a foundation in the well-established and biologically significant dihydroisoquinolinone class. While specific experimental data is sparse, its chemical properties and reactivity can be reliably inferred from analogous structures. The synthetic pathways are well-understood, allowing for its accessible preparation and derivatization. This technical guide provides a solid framework for researchers to understand and utilize this compound in the exploration of new chemical space for drug discovery and development.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1082041-79-9 [chemicalbook.com]
- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Executive Summary
This compound belongs to the dihydroisoquinolinone chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] While direct pharmacological data for this specific methylated analog is not extensively available in the public domain, the broader class of dihydroisoquinolinone derivatives has been shown to exhibit a diverse range of biological activities.[3] This guide synthesizes the known mechanisms of action for structurally related compounds to propose and detail potential pathways and biological targets for this compound. We will explore potential activities as an MDM2 inhibitor, a dopamine D1 receptor modulator, and an enzyme inhibitor, providing detailed experimental protocols to investigate these hypotheses.
Introduction to the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, forming the backbone of compounds with applications ranging from anticancer to neurological and anti-infective agents.[1][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized at various positions to achieve specific interactions with biological targets. The addition of a methyl group at the 8-position, as in the topic compound, can significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability compared to the parent molecule.
Potential Mechanism of Action I: Inhibition of the p53-MDM2 Interaction
A prominent mechanism of action for some dihydroisoquinolinone derivatives is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2).[5]
Scientific Rationale
In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation. Small molecules that can block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. A dihydroisoquinolinone derivative, NVP-CGM097, is a potent and selective MDM2 inhibitor that has advanced to clinical trials.[5] This precedent suggests that this compound could potentially act through a similar mechanism.
Proposed Signaling Pathway
Caption: Potential inhibition of the p53-MDM2 pathway.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the disruption of the p53-MDM2 interaction in a high-throughput format.
Methodology:
-
Reagents:
-
Recombinant human MDM2 protein (tagged with a FRET donor, e.g., terbium cryptate).
-
A synthetic peptide corresponding to the p53 transactivation domain (tagged with a FRET acceptor, e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (e.g., Nutlin-3a).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the tagged MDM2 protein and p53 peptide to the wells.
-
Add the diluted compound or controls to the wells.
-
Incubate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
A decrease in this ratio indicates disruption of the p53-MDM2 interaction.
-
Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Potential Mechanism of Action II: Positive Allosteric Modulation of the Dopamine D1 Receptor
Several complex derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent and selective positive allosteric modulators (PAMs) of the dopamine D1 receptor.[6][7][8][9]
Scientific Rationale
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that play a critical role in cognition, motor control, and motivation.[8] PAMs of the D1 receptor do not activate the receptor directly but enhance the response to the endogenous ligand, dopamine. This offers a more nuanced therapeutic approach compared to direct agonists, potentially with a lower risk of tolerance and overstimulation.[7] Given that the dihydroisoquinolinone scaffold is key to this activity, this compound is a candidate for investigation as a D1 PAM.
Proposed Signaling Pathway
Caption: Potential D1 receptor positive allosteric modulation.
Experimental Protocol: cAMP Accumulation Assay
This cell-based assay measures the functional consequence of D1 receptor activation, which is the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency.
-
-
Reagents:
-
Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Dopamine (as the agonist).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Remove the culture medium and add the assay medium containing a fixed, sub-maximal concentration of dopamine (e.g., the EC20).
-
Add a serial dilution of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the test compound concentration.
-
A potentiation of the dopamine-induced cAMP signal will result in a sigmoidal dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.
-
Other Potential Mechanisms of Action
The isoquinoline and dihydroisoquinolinone scaffolds are associated with a variety of other biological activities.
| Potential Target/Mechanism | Rationale |
| Enzyme Inhibition | Derivatives have shown inhibitory activity against enzymes like D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase.[10] This is often due to the scaffold's ability to fit into active sites and form key interactions. |
| Antimicrobial/Antioomycete Activity | A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed potent activity against the phytopathogen Pythium recalcitrans, possibly by disrupting biological membrane systems.[4][11] |
| Sigma-2 Receptor Ligand | A derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline was identified as a highly selective sigma-2 receptor ligand with antinociceptive effects.[12] |
Proposed Experimental Workflow
To systematically investigate the mechanism of action of this compound, the following workflow is proposed:
Caption: Proposed experimental workflow for mechanism elucidation.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to well-characterized bioactive molecules provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential roles as an inhibitor of the p53-MDM2 interaction and as a positive allosteric modulator of the dopamine D1 receptor. The experimental protocols and workflow detailed in this guide offer a robust framework for researchers and drug development professionals to systematically uncover the pharmacological profile of this compound and determine its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intracellular Binding Site for a Positive Allosteric Modulator of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. In the absence of publicly available experimental spectra for this specific derivative, this document leverages established principles of spectroscopic interpretation and comparative data from the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, and related analogues to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural and synthetic aspects.
Introduction: The Significance of the Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3][4] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling interaction with various biological targets. The introduction of substituents, such as a methyl group at the 8-position, can significantly influence the molecule's physicochemical properties, metabolic stability, and pharmacological activity. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of such derivatives during synthesis and for elucidating structure-activity relationships in drug discovery programs.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of 3,4-dihydroisoquinolin-1(2H)-one and the expected electronic effects of the 8-methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the amide nitrogen and the methyl group, as well as the anisotropic effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (NH) | ~7.5-8.5 | br s | - | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be highly dependent on solvent and concentration. |
| H-5 | ~8.0 | d | ~7.5 | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. |
| H-7 | ~7.2 | d | ~7.5 | This proton is ortho to the methyl group and will be influenced by its electron-donating effect, leading to a slightly upfield shift compared to H-5. |
| H-6 | ~7.4 | t | ~7.5 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |
| H-3 (CH₂) | ~3.5 | t | ~6.5 | These protons are adjacent to the amide nitrogen and are expected to be a triplet due to coupling with the H-4 protons. |
| H-4 (CH₂) | ~3.0 | t | ~6.5 | These benzylic protons are coupled to the H-3 protons, appearing as a triplet. |
| 8-CH₃ | ~2.3 | s | - | The methyl group protons will appear as a singlet. |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of 3,4-dihydroisoquinolin-1(2H)-one and the expected substituent effects of the methyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~165 | The carbonyl carbon of the lactam is expected to be significantly deshielded. |
| C-8a | ~138 | This quaternary carbon is part of the aromatic ring fusion. |
| C-4a | ~128 | This quaternary carbon is also at the ring fusion. |
| C-8 | ~135 | The methyl-substituted aromatic carbon will be downfield. |
| C-5 | ~128 | Aromatic CH carbon. |
| C-6 | ~132 | Aromatic CH carbon. |
| C-7 | ~127 | Aromatic CH carbon. |
| C-3 | ~40 | Methylene carbon adjacent to the nitrogen. |
| C-4 | ~28 | Benzylic methylene carbon. |
| 8-CH₃ | ~18 | The methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are predicted as follows:
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | ~3200 | Medium | Characteristic of a secondary amide. |
| C-H Stretch (Aromatic) | ~3050 | Medium | Aromatic C-H bond vibrations. |
| C-H Stretch (Aliphatic) | ~2950 | Medium | Aliphatic C-H bond vibrations from the methyl and methylene groups. |
| C=O Stretch (Amide) | ~1660 | Strong | The strong absorption of the lactam carbonyl is a key feature. |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ), the following is expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 161.
-
Major Fragmentation Pathways:
-
Loss of CO (m/z = 133), a common fragmentation for lactams.
-
Loss of CH₃ (m/z = 146), corresponding to the loss of the methyl group.
-
Retro-Diels-Alder type fragmentation of the dihydroisoquinoline ring system.
-
Proposed Synthetic Route: Radical Cyclization
While several methods exist for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a plausible and modern approach for the synthesis of this compound is via a radical cyclization of an appropriately substituted N-acyl-N-allylaniline derivative.[5][6] This method offers good functional group tolerance and can be performed under relatively mild conditions.
Synthetic Workflow
The proposed synthesis involves a two-step sequence starting from commercially available 2-methylaniline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(2-methylphenyl)acrylamide
-
To a solution of 2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add acryloyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-methylphenyl)acrylamide.
Step 2: Synthesis of this compound
-
To a solution of N-(2-methylphenyl)acrylamide (1.0 eq) in acetic acid, add manganese(III) acetate (2.5 eq) and copper(II) acetate (0.5 eq).
-
Heat the reaction mixture at 80-100 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound, a molecule of interest in medicinal chemistry. The presented NMR, IR, and MS data, derived from a thorough analysis of structurally related compounds, offer a reliable reference for researchers working with this and similar derivatives. Furthermore, the proposed synthetic route via radical cyclization outlines a practical and efficient method for its preparation. This guide serves as a valuable resource for the synthesis, purification, and characterization of this important heterocyclic compound, facilitating its exploration in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-Alkylisoquinolines via Radical Cyclization - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Crystal structure of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
An In-Depth Technical Guide to the Prospective Crystal Structure of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Authored by: A Senior Application Scientist
Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide addresses the crystal structure of this compound, a molecule of significant interest within the broader class of isoquinolinones known for their diverse biological activities. As of the latest literature review, a definitive, publicly available crystal structure for this specific compound has not been reported. Therefore, this document serves as a proactive, technically-grounded whitepaper outlining the essential methodologies for its determination, from synthesis and crystallization to sophisticated structural analysis. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to elucidate and leverage this valuable structural information.
Strategic Importance in Medicinal Chemistry
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the precise crystal structure of derivatives like this compound is critical for structure-activity relationship (SAR) studies. This knowledge allows for the rational design of more potent and selective drug candidates by revealing key intermolecular interactions with biological targets.
Proposed Synthetic Route and Purification
To obtain a crystal structure, the synthesis of high-purity this compound is the foundational step. A plausible and efficient synthetic approach is the intramolecular cyclization of a suitable N-phenethyl-2-methylbenzamide precursor.
Synthetic Protocol
| Step | Procedure | Rationale |
| 1 | Amide Formation: React 2-methylbenzoyl chloride with 2-phenylethanamine in the presence of a non-nucleophilic base like triethylamine in a suitable aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. | This standard amidation reaction forms the linear precursor necessary for the subsequent cyclization. |
| 2 | Purification of Precursor: The crude N-(2-phenylethyl)-2-methylbenzamide is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | High purity of the starting material is crucial for clean cyclization and subsequent crystallization. |
| 3 | Intramolecular Cyclization (Bischler-Napieralski type): The purified amide is treated with a dehydrating/activating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-140°C). | This acid-catalyzed cyclization is a classic method for the synthesis of dihydroisoquinolines. |
| 4 | Workup and Final Purification: The reaction mixture is cooled, quenched with ice water, and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography. | This ensures the removal of acidic reagents and byproducts, yielding the pure target compound. |
Synthesis Workflow Diagram
A Predictive and Methodological Guide to the Pharmacokinetics of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
A Senior Application Scientist's Perspective on Preclinical Characterization
This technical guide provides a comprehensive framework for elucidating the pharmacokinetic profile of the novel small molecule, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. In the absence of published data for this specific entity, this document serves as a predictive roadmap, detailing the essential in vitro and in vivo studies required to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The methodologies outlined herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to generate the robust data necessary for advancing a compound through the drug discovery pipeline.[1][2][3][4]
Foundational Strategy: From Prediction to In Vivo Assessment
The journey to understanding a compound's behavior in the body begins long before animal studies. A modern DMPK strategy is a tiered approach, starting with rapid, cost-effective in vitro assays that predict in vivo outcomes.[2][5] This "fail fast, fail cheap" philosophy allows researchers to identify potential liabilities early, enabling medicinal chemists to optimize molecular structures for better pharmacokinetic properties.[1][5]
Our investigation into this compound will follow this logical progression:
-
In Vitro ADME Profiling: A battery of assays to determine fundamental properties like metabolic stability, membrane permeability, and plasma protein binding. These studies form the cornerstone of preclinical evaluation.[1]
-
In Vivo Pharmacokinetic Studies: Administration of the compound to a preclinical species (e.g., rat) to measure its concentration in the bloodstream over time, yielding critical parameters like clearance, volume of distribution, and bioavailability.
-
Bioanalytical Method Development: The crucial, concurrent step of establishing a sensitive and specific assay, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the compound in biological matrices.[6][7]
This structured approach ensures that each experimental step informs the next, building a comprehensive and predictive pharmacokinetic profile.
Caption: High-level workflow for pharmacokinetic characterization.
Core In Vitro ADME Assays
Early in vitro ADME assays are critical for establishing the foundational pharmacokinetic properties of a drug candidate.[8] These assays provide insights into potential liabilities such as rapid metabolism or poor absorption, guiding the optimization of chemical structures.[2]
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolic reactions.[9][10] The microsomal stability assay measures the rate at which our compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[10][11]
Causality: A compound that is rapidly metabolized in this assay is likely to have high hepatic clearance and, consequently, a short half-life and poor oral bioavailability in vivo. This is a major red flag in drug development.
Experimental Protocol: Liver Microsomal Stability [9][12][13]
-
Preparation: Thaw pooled liver microsomes (human and rat) on ice. Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and the test compound (final concentration of 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final microsomal protein concentration should be ~0.5 mg/mL.[13]
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[14] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared from the body.[14][15] Therefore, determining the extent of plasma protein binding is crucial.[16]
Causality: High plasma protein binding (>99%) can limit the free concentration of the drug at the site of action and reduce its rate of clearance. The "free drug hypothesis" posits that the unbound concentration is what drives pharmacological activity.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) [14][15][17]
-
Device Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semi-permeable membrane (8-12 kDa MWCO).[17]
-
Sample Addition: Add plasma (human and rat) spiked with the test compound (e.g., 2 µM) to one chamber and phosphate-buffered saline (PBS) to the other.[14]
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma to ensure identical matrix effects for analysis.
-
Analysis: Determine the concentrations of the compound in both processed samples by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.
Membrane Permeability (Caco-2 Assay)
For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a widely used in vitro model of the human intestinal epithelium.[18][19] This assay predicts a compound's intestinal permeability and can also identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[18]
Causality: Low permeability in the Caco-2 assay often correlates with poor oral absorption in vivo. A high efflux ratio (basolateral-to-apical transport being much greater than apical-to-basolateral) indicates the compound is actively pumped out of the intestinal cells, which can severely limit its bioavailability. This information is compliant with preclinical safety assessments described in ICH guidelines.[20]
Caption: Bidirectional transport in the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Bidirectional Permeability [18][20][21]
-
Cell Culture: Seed Caco-2 cells onto semipermeable supports in multi-well plates and culture for ~21 days to allow differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² should be used.[19][21]
-
Transport Study (Apical to Basolateral - A→B):
-
Add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C for a set time (e.g., 2 hours).[18]
-
At the end of the incubation, collect samples from both A and B sides.
-
-
Transport Study (Basolateral to Apical - B→A):
-
Perform the reverse experiment by adding the compound to the B side and sampling from the A side.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[19]
In Vivo Pharmacokinetic Study
Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living organism.[22] An in vivo PK study, typically in rodents, provides a holistic view of ADME and is required to understand key parameters that govern drug exposure.[4]
Causality: The plasma concentration-time profile is the definitive output of a PK study. From this profile, we can calculate parameters that dictate dosing regimens for future efficacy and toxicology studies. For example, a low oral bioavailability (F%) would indicate absorption or first-pass metabolism issues, while a very high clearance (Cl) would suggest the drug is eliminated too quickly to be effective.
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO) [22]
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in all plasma samples using a fully validated LC-MS/MS method.[23][24]
-
Data Analysis: Use non-compartmental analysis (NCA) software to analyze the plasma concentration-time data.[25][26][27][28]
Data Interpretation and Summary
The final step is to synthesize the data from all experiments into a coherent pharmacokinetic profile. The primary quantitative outputs are summarized below.
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Abbreviation | How It's Determined | Significance & Interpretation |
| Maximum Concentration | Cmax | Direct observation from PO concentration-time data | The highest drug concentration observed in plasma after oral dosing. |
| Time to Cmax | Tmax | Direct observation from PO concentration-time data | The time at which Cmax is reached; indicates the rate of absorption. |
| Area Under the Curve | AUC | Integration of the concentration-time curve (NCA) | Represents the total systemic exposure to the drug over time. |
| Clearance | Cl | Dose_IV / AUC_IV | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |
| Volume of Distribution | Vd | Calculated from Cl and elimination rate constant | An apparent volume into which the drug distributes; indicates tissue penetration. |
| Terminal Half-Life | t½ | 0.693 / elimination rate constant | The time required for the plasma concentration to decrease by half. |
| Oral Bioavailability | F% | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the oral dose that reaches systemic circulation. |
By integrating the in vitro data (stability, permeability, protein binding) with these in vivo parameters, a predictive model of the compound's disposition can be built.[1][29][30] For instance, high intrinsic clearance in microsomes should correlate with high in vivo clearance. Poor Caco-2 permeability would be expected to result in low oral bioavailability. This integrated understanding is paramount for making informed decisions on the progression of this compound as a potential drug candidate.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 3. longdom.org [longdom.org]
- 4. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. ovid.com [ovid.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. criver.com [criver.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. enamine.net [enamine.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. bioivt.com [bioivt.com]
- 17. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 24. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 25. NCOMP--a windows-based computer program for noncompartmental analysis of pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. qpharmetra.com [qpharmetra.com]
- 27. NCA [pcmodfit.co.uk]
- 28. mathworks.com [mathworks.com]
- 29. scienceopen.com [scienceopen.com]
- 30. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Evaluating 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline Scaffold and the Imperative for Novel Anticancer Agents
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic molecules.[1][2] Derivatives of the broader isoquinoline and tetrahydroisoquinoline families have demonstrated a wide range of pharmacological activities, including promising antitumor effects.[3] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis and autophagy.[4] Given the urgent and ongoing need for novel cancer therapeutics, the exploration of new derivatives of this scaffold is a critical endeavor in drug discovery.
This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one , in cancer cell lines. As there is currently limited publicly available data on the specific anticancer activity of this particular derivative, these protocols are presented as a foundational framework for its systematic investigation. The methodologies detailed herein are designed to first establish cytotoxic potential and then to elucidate the underlying mechanism of action, providing a robust and logical progression for preclinical assessment.
Experimental Design: A Phased Approach to Compound Evaluation
A systematic workflow is essential for the efficient and informative assessment of a novel compound. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Part 1: Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of this compound across a panel of representative cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium with vehicle) and "blank" (medium only).[8]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Data Presentation: The IC₅₀ values should be presented in a clear, tabular format for easy comparison across different cell lines and time points.
| Cell Line | Tissue of Origin | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next crucial step is to understand how it induces cell death. The two most common fates of cancer cells upon treatment with a cytotoxic agent are apoptosis (programmed cell death) and cell cycle arrest.
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Materials:
-
Cancer cell lines showing sensitivity to the compound
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Analysis: The flow cytometer will generate dot plots separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle: Propidium Iodide is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12] Treatment with a cytotoxic agent can cause cells to arrest in a specific phase, which can be quantified by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Fix the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only stains the DNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis: The flow cytometer will generate a histogram of cell count versus fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The area between the peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4n DNA content).
Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.[14] This analysis will reveal if the compound induces cell cycle arrest at a specific checkpoint.
Part 3: Probing Molecular Targets and Pathways
Following the identification of a cellular phenotype (e.g., apoptosis), the final step is to investigate the molecular machinery involved. Western blotting is a powerful technique to analyze the expression levels of specific proteins within key signaling pathways.[15][16]
Potential Signaling Pathway for Apoptosis Induction
Many cytotoxic agents induce apoptosis through the activation of caspases, a family of cysteine proteases. A key event is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3. Therefore, examining the levels of cleaved Caspase-3 and cleaved PARP can serve as robust biochemical markers of apoptosis.
Caption: A potential apoptotic signaling pathway initiated by a cytotoxic compound.
Protocol 4: Western Blot Analysis
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[16][17]
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-β-actin [loading control])
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets on ice using lysis buffer.[15][18] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins based on molecular weight.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][18]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[19]
Data Analysis: The presence of bands corresponding to cleaved Caspase-3 and cleaved PARP, which should increase in intensity with compound concentration, would confirm the induction of apoptosis. β-actin serves as a loading control to ensure that any observed changes are not due to differences in the amount of protein loaded per lane.
Conclusion and Future Directions
These application notes provide a robust, multi-faceted approach to the initial characterization of this compound as a potential anticancer agent. The data generated from these protocols will establish its cytotoxicity, define its mode of action (apoptosis vs. cell cycle arrest), and provide initial insights into the molecular pathways it perturbs. Positive and compelling results from this in vitro screening cascade would warrant further investigation, including broader cell line screening, analysis of other cell death mechanisms (like autophagy), and eventual progression to more complex in vivo models to assess therapeutic efficacy and safety.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. origene.com [origene.com]
- 19. addgene.org [addgene.org]
Application Notes & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Based on the 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes and represent one of the most important classes of targets for drug discovery.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of specific kinase inhibitors a major focus of therapeutic research.[1][2] The 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features offer potential for developing highly selective and potent modulators of kinase activity.
High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[3][4][5] This document provides a comprehensive guide to developing and implementing robust HTS assays tailored for the discovery and characterization of analogs derived from the this compound scaffold, with a focus on targeting protein kinases. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a strategic workflow from primary screening to hit confirmation.
Strategic Overview: A Multi-Assay Approach to Kinase Inhibitor Discovery
A successful kinase inhibitor screening campaign relies on a tiered approach, beginning with a broad primary screen to identify active compounds, followed by more specific secondary and orthogonal assays to confirm activity and eliminate artifacts.[4][6] This strategy ensures that resources are focused on the most promising candidates.
Our recommended workflow progresses from a universal, rapid biochemical assay to more complex, mechanism-focused assays.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note & Protocol: Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one via the Castagnoli-Cushman Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide to the synthesis of a specific derivative, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one, utilizing the robust and convergent Castagnoli-Cushman reaction.[4][5][6] We present a detailed, field-tested protocol, an in-depth mechanistic rationale for the experimental choices, and practical troubleshooting advice. This guide is designed to enable researchers to confidently and successfully apply this powerful transformation in their own synthetic endeavors.
Introduction
The Castagnoli-Cushman reaction, a formal [4+2] cycloaddition between an imine and a cyclic anhydride, has been a cornerstone of lactam synthesis for over five decades.[4][6] Its ability to rapidly construct complex heterocyclic frameworks from readily available starting materials makes it an invaluable tool in drug discovery and development.[7][8] The reaction of homophthalic anhydride with imines is a particularly effective method for accessing the 3,4-dihydroisoquinolin-1(2H)-one core.[9][10]
This document details the synthesis of this compound, a valuable building block for further chemical exploration. The protocol is designed to be a self-validating system, with explanations for each step grounded in established chemical principles.
Experimental Workflow
The synthesis of this compound is achieved through a two-step, one-pot procedure involving the in situ formation of the requisite imine followed by the Castagnoli-Cushman reaction with homophthalic anhydride.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.03 g/mL | 10.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 0.98 g/mL | 10.0 | 1.0 |
| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | - | 10.0 | 1.0 |
| Toluene | C₇H₈ | 92.14 | 0.87 g/mL | - | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | 0.71 g/mL | - | - |
| Saturated NaHCO₃(aq) | - | - | - | - | - |
| 1 M HCl(aq) | - | - | - | - | - |
Procedure
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2-methylbenzaldehyde (1.20 g, 10.0 mmol, 1.0 equiv) and benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) in 100 mL of toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete within 2-3 hours, as monitored by the cessation of water collection.
-
Allow the reaction mixture to cool to room temperature. The resulting solution contains the in situ generated imine, N-benzyl-1-(o-tolyl)methanimine, and is used directly in the next step without isolation.
-
-
Castagnoli-Cushman Reaction:
-
To the cooled toluene solution of the imine, add homophthalic anhydride (1.62 g, 10.0 mmol, 1.0 equiv) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the carboxylic acid product may form.
-
-
Workup and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If no precipitate forms, reduce the volume of toluene under reduced pressure. Add diethyl ether to the residue to induce precipitation.
-
The crude product, 2-benzyl-8-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, is typically obtained as a mixture of diastereomers, with the trans isomer often predominating.[10]
-
For many applications, the carboxylic acid can be decarboxylated by heating above its melting point to yield the target this compound. Alternatively, purification of the carboxylic acid can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Mechanism & Scientific Rationale
The widely accepted mechanism for the Castagnoli-Cushman reaction is a stepwise process involving a Mannich-type addition followed by intramolecular acylation.[4]
Caption: The stepwise mechanism of the Castagnoli-Cushman reaction.
-
Imine Formation: The initial step is the formation of an imine from 2-methylbenzaldehyde and benzylamine. This is a classic condensation reaction that proceeds via a hemiaminal intermediate, followed by dehydration. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the imine product by removing water.
-
Enolization of Homophthalic Anhydride: Homophthalic anhydride is readily enolizable due to the acidic benzylic protons.[4] This enolate is the key nucleophile in the subsequent step.
-
Mannich-Type Addition: The enolate of homophthalic anhydride undergoes a Mannich-type addition to the electrophilic imine.[11] This step forms a new carbon-carbon bond and generates a zwitterionic intermediate. The diastereoselectivity of the reaction is often established at this stage.
-
Intramolecular Acylation (Lactamization): The intermediate amine then attacks the carbonyl group of the anhydride intramolecularly. This results in the formation of the six-membered lactam ring and cleavage of the anhydride. The final product is a carboxylic acid-substituted 3,4-dihydroisoquinolin-1(2H)-one.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Ensure complete removal of water using the Dean-Stark trap. Consider using a dehydrating agent like MgSO₄ if a Dean-Stark trap is not feasible. |
| Low reactivity of the imine or anhydride. | Increase the reaction temperature or prolong the reaction time. The use of a higher boiling point solvent like xylene can be considered. | |
| Poor Diastereoselectivity | Reaction conditions favoring the kinetic or thermodynamic product. | The diastereoselectivity can be influenced by temperature and solvent. Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures can lead to equilibration and favor the thermodynamic product.[12] |
| Side Reactions | Formation of N-acyl enamines from enolizable imines. | The Castagnoli-Cushman reaction is generally limited to imines derived from non-enolizable aldehydes.[10] Ensure the chosen aldehyde does not have acidic alpha-protons. |
| Decarboxylation of the product. | If the isolated product is the decarboxylated version, the reaction temperature might be too high. Consider running the reaction at a lower temperature. |
Conclusion
The Castagnoli-Cushman reaction is a highly efficient and versatile method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. The protocol detailed herein for the preparation of this compound provides a reliable and scalable route to this valuable heterocyclic building block. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this reaction to accelerate their drug discovery and development programs.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] The Castagnoli–Cushman Reaction | Semantic Scholar [semanticscholar.org]
- 6. The Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one for the Treatment of Microbial Infections
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds. The isoquinoline core, a structural motif present in numerous natural and synthetic bioactive compounds, has emerged as a promising starting point for the development of new anti-infective agents.[1][2] Various derivatives of the broader isoquinoline class have demonstrated potent activity against a range of pathogens, including multidrug-resistant Gram-positive bacteria and pathogenic fungi.[3][4][5][6] Some isoquinoline compounds are believed to exert their antimicrobial effects by disrupting the bacterial cell wall and nucleic acid biosynthesis.
This document introduces 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one as a novel compound of interest within this chemical class. While specific antimicrobial data for this particular derivative is not yet established in the public domain, its structural similarity to other active isoquinolines warrants a thorough investigation.
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols herein are designed to be self-validating, guiding the user from initial screening through to preliminary mechanistic and safety assessments.
Part 1: Foundational Screening for Antimicrobial Activity
The initial phase of evaluation is designed to answer a fundamental question: Does this compound exhibit any inhibitory activity against a representative panel of clinically relevant microorganisms? We will employ two gold-standard, complementary methods: Agar Disk Diffusion for a qualitative assessment and Broth Microdilution for a quantitative determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a rapid, visual, and qualitative assessment of the compound's ability to inhibit microbial growth. The principle is based on the diffusion of the compound from a saturated paper disk into an agar medium, creating a concentration gradient. A clear zone of no growth around the disk indicates antimicrobial activity.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile 0.85% saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton Agar (MHA), as its composition is standardized for susceptibility testing and does not interfere with most antibiotics.
-
Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Application of Compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration.
-
Impregnate sterile, blank paper disks (6 mm diameter) with a defined volume (typically 10-20 µL) of the compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the compound-impregnated disk onto the inoculated MHA surface.
-
Place a positive control disk (e.g., ciprofloxacin for E. coli, vancomycin for S. aureus) and a negative control disk (impregnated with the solvent only) on the same plate.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The solvent control should show no zone of inhibition.
-
Experimental Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium. It is considered a gold-standard for susceptibility testing.[7]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a standardized microbial inoculum (0.5 McFarland) as described in the disk diffusion protocol. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup and Serial Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually by comparing to the clear sterility control (well 12) and the turbid growth control (well 11), or by using a microplate reader to measure optical density at 600 nm.
-
Data Presentation and Workflow Visualization
All quantitative data should be summarized for clear comparison.
Table 1: Preliminary Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Disk Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
|---|---|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans (ATCC 90028) | N/A (Yeast) | [Insert Data] | [Insert Data] | Fluconazole | [Insert Data] |
Caption: Workflow for Primary Antimicrobial Susceptibility Testing.
Part 2: Determining the Nature of Antimicrobial Action
Once inhibitory activity is confirmed, the next crucial step is to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (actively kills the bacteria).
Experimental Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is an extension of the MIC assay and is defined as the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Methodology:
-
Perform a Broth Microdilution (MIC) Assay: Follow Protocol 2 exactly as described above.
-
Sub-culturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate that does not contain any test compound.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 5 colonies from a 10 µL spot).
Experimental Protocol 4: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which a compound kills a microbial population over time.[8]
Step-by-Step Methodology:
-
Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Workflow for Time-Kill Kinetic Assay.
Part 3: Probing the Mechanism of Action
Understanding how a compound works is vital for its development. Based on literature for related isoquinoline structures, a plausible mechanism could be the disruption of the bacterial cell membrane.[5][6]
Hypothesized Mechanism: Membrane Disruption
Many antimicrobial agents exert their effect by compromising the integrity of the bacterial cell membrane, leading to leakage of essential intracellular components and cell death.
Caption: Hypothetical Mechanism: Bacterial Membrane Disruption.
Experimental Protocol 5: Membrane Lysis (Hemolysis) Assay
A simple preliminary assay to assess membrane-disrupting activity is to measure the compound's ability to lyse red blood cells (hemolysis), which can be an early indicator of general cytotoxicity.[8]
Step-by-Step Methodology:
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., sheep or human) and wash the RBCs three times in sterile phosphate-buffered saline (PBS) by centrifugation. Resuspend to a 2% (v/v) solution in PBS.
-
Compound Exposure: In a 96-well plate, add serial dilutions of the test compound.
-
Controls: Include a negative control (PBS only, 0% lysis) and a positive control (0.1% Triton X-100, 100% lysis).
-
Incubation: Add the 2% RBC suspension to all wells and incubate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculation: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.
Part 4: Essential In Vitro Safety Assessment
A promising antimicrobial must be effective against pathogens while remaining non-toxic to host cells. A standard method for assessing this is the MTT assay, which measures the metabolic activity of mammalian cells as an indicator of their viability.[9][10]
Experimental Protocol 6: MTT Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% inhibitory concentration (IC₅₀).
Table 2: Cytotoxicity of this compound
| Mammalian Cell Line | Exposure Time (hours) | IC₅₀ (µg/mL) | Therapeutic Index (IC₅₀ / MIC) |
|---|---|---|---|
| HEK293 | 24 | [Insert Data] | [Calculate based on MIC] |
| HepG2 | 24 | [Insert Data] | [Calculate based on MIC] |
Part 5: Conceptual Framework for In Vivo Efficacy
Promising in vitro results must be validated in a living system. In vivo models are essential for understanding a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[11][12][13][14][15]
Conceptual Protocol 7: Murine Sepsis Model
This model is often used to evaluate the systemic efficacy of a new antimicrobial agent.
High-Level Workflow:
-
Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of a relevant pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with the test compound (via an appropriate route, e.g., intravenous or oral), a vehicle control, or a positive control antibiotic.
-
Monitoring: Animals are monitored for clinical signs of illness and survival over a period of several days.
-
Endpoint Analysis: Key endpoints include:
-
Survival Rate: The percentage of animals surviving in each group.
-
Bacterial Load: Quantification of bacteria (CFU) in key organs (e.g., blood, spleen, liver) at the end of the study.
-
Host Response: Measurement of inflammatory biomarkers in serum.
-
Caption: High-Level Workflow for a Murine Infection Model.
Conclusion
This document outlines a rigorous, multi-stage approach for the comprehensive evaluation of this compound as a potential treatment for microbial infections. By following these standardized and logically sequenced protocols, researchers can efficiently generate reliable data on the compound's antimicrobial spectrum, potency, mode of action, and preliminary safety profile. This systematic process is fundamental to identifying and advancing novel chemical entities in the critical fight against antimicrobial resistance. All testing should adhere to the latest performance standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy and reproducibility.[16][17][18][19][20]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [agris.fao.org]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vibiosphen.com [vibiosphen.com]
- 12. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. iacld.com [iacld.com]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. darvashco.com [darvashco.com]
Application Note: A Multi-Faceted Approach to Evaluating the Efficacy of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one Using Cell-Based Assays
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, this scaffold is a key component of poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a secondary DNA repair pathway in cancer cells already deficient in a primary pathway leads to cell death.[3][4]
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a novel compound belonging to this promising class of molecules. A thorough in vitro characterization is the foundational step in elucidating its therapeutic potential. Cell-based assays are indispensable tools in this early phase of drug discovery, offering insights into a compound's mechanism of action (MOA), potency, and spectrum of activity in a biologically relevant context.[5][6][7][8][9] This guide provides a comprehensive, multi-phase framework for evaluating the efficacy of this compound, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies.
Phase 1: Determination of Bioactivity and Cytotoxic Potency
The initial step in characterizing a novel compound is to determine its concentration-dependent effect on cell viability. This establishes the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50), and informs the dose selection for subsequent mechanistic assays.
Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a robust, high-throughput method for assessing cell viability by quantifying ATP, an indicator of metabolically active cells.[10][11] The assay involves a single reagent addition, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12][13]
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination using a luminescent cell viability assay.
Protocol: CellTiter-Glo® Assay[12][13][14]
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) in opaque-walled 96-well plates at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (media-only wells), normalize the data to the vehicle control, and plot the results as percent viability versus log concentration. Calculate the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | BRCA Status | IC50 of this compound (µM) |
| CAPAN-1 | BRCA2 mutant | 1.2 |
| MDA-MB-436 | BRCA1 mutant | 2.5 |
| MCF-7 | BRCA WT | > 50 |
| OVCAR-8 | BRCA WT | > 50 |
Phase 2: Investigating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Featured Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15][16] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[17]
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central to the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[18][19][20][21]
Apoptotic Pathway and Assay Targets
Caption: Key events in apoptosis and the corresponding detection assays.
Protocol: Annexin V/PI Staining by Flow Cytometry[15][16][22][23][24]
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash cells twice with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol: Caspase-Glo® 3/7 Assay[18][19][21][25]
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the compound as described for the viability assay.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well.[21]
-
Mix gently and incubate at room temperature for 1-3 hours.
-
-
Data Acquisition: Measure luminescence with a plate reader.
Data Presentation: Hypothetical Apoptosis Induction Data
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 95.2 | 2.1 | 2.7 | 1.0 |
| Compound (1x IC50) | 60.3 | 25.4 | 14.3 | 4.2 |
| Compound (2x IC50) | 35.1 | 40.2 | 24.7 | 8.5 |
| Staurosporine | 15.8 | 55.9 | 28.3 | 12.1 |
Phase 3: Assessment of Effects on Cell Cycle Progression
Many cytotoxic agents, particularly those that interfere with DNA replication or repair, induce cell cycle arrest. Analyzing the cell cycle distribution can provide further mechanistic insight.
Featured Assay: Propidium Iodide Staining for Cell Cycle Analysis
PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[23] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[24]
The Cell Cycle
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Protocol: Cell Cycle Analysis[26][27][28][29]
-
Cell Treatment: Treat cells with the compound at relevant concentrations for a duration appropriate to observe cell cycle changes (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.
-
Fixation:
-
Staining:
-
Analysis: Analyze by flow cytometry, acquiring data on a linear scale. Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 29.8 | 14.8 |
| Compound (1x IC50) | 30.1 | 25.2 | 44.7 |
| Compound (2x IC50) | 18.9 | 15.5 | 65.6 |
A significant increase in the G2/M population would suggest the compound induces DNA damage, leading to the activation of the G2/M checkpoint.
Phase 4: Preliminary Target and Pathway Analysis
Based on the dihydroisoquinolinone scaffold's known association with PARP inhibition, a logical next step is to investigate markers of DNA damage and PARP activity.
Featured Assay: Western Blotting for DNA Damage and Apoptosis Markers
Western blotting can be used to detect and quantify specific proteins, providing a snapshot of cellular signaling events.[27] Key targets include:
-
PARP Cleavage: During apoptosis, PARP-1 (116 kDa) is cleaved by caspases into an 89 kDa fragment, serving as a classic hallmark of this process.[27][28][29]
-
γH2AX: Phosphorylation of histone H2AX on serine 139 (to form γH2AX) is one of the earliest cellular responses to DNA double-strand breaks.[30][31][32][33][34]
DNA Damage Response Pathway
Caption: Hypothesized pathway showing PARP inhibition leading to DNA damage and apoptosis.
Protocol: Western Blotting[30][32][39]
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[35]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[28]
-
Incubate with primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[35]
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[28]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
The systematic application of the cell-based assays outlined in this guide provides a robust framework for the initial characterization of this compound. This multi-faceted approach allows researchers to efficiently determine the compound's cytotoxic potency, elucidate its primary mechanism of cell death, and gather preliminary evidence for its molecular target and pathway engagement. The data generated through this workflow are crucial for making informed decisions regarding the continued development of this and other novel therapeutic candidates.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. nacalai.com [nacalai.com]
- 16. abcam.cn [abcam.cn]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. benchchem.com [benchchem.com]
- 29. youtube.com [youtube.com]
- 30. gammaH2AX: a sensitive molecular marker of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 32. research.monash.edu [research.monash.edu]
- 33. γH2AX as a marker of DNA double strand breaks and genomic instability in human population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]
- 35. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] This guide focuses on the synthesis of the 8-methyl substituted variant, a valuable building block in drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
The most prevalent and historically significant method is the Bischler-Napieralski reaction .[2] This involves the intramolecular cyclodehydration of a β-phenylethylamide precursor, in this case, N-[2-(3-methylphenyl)ethyl]acetamide. The reaction is typically promoted by a strong dehydrating Lewis acid.[3][4] Alternative modern methods include transition-metal-catalyzed C-H activation/annulation reactions and multi-component reactions like the Castagnoli-Cushman reaction, though these may require more specialized starting materials or catalysts.[5][6][7]
Q2: Why is the Bischler-Napieralski reaction the standard approach?
The Bischler-Napieralski reaction is favored for its operational simplicity and the ready availability of starting materials. The key precursor is synthesized by a simple amidation of 2-(m-tolyl)ethylamine. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, which is generally effective for electron-rich aromatic rings.[8] The methyl group at the meta position of the ethylamine side chain directs the cyclization to form the desired 8-methyl isomer.
Q3: What kind of yield can I realistically expect from this synthesis?
Yields for Bischler-Napieralski reactions can be highly variable, often ranging from moderate to good (40-80%). The final yield is heavily dependent on the choice of dehydrating agent, reaction temperature, solvent, and the purity of the starting amide. Sub-optimal conditions can lead to significant side product formation, drastically reducing the isolated yield.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My Bischler-Napieralski reaction has resulted in a very low yield (<30%) or failed completely. What are the most likely causes and how can I improve the outcome?
A: Low yield is the most common complaint in this synthesis. The issue typically stems from one of four areas: precursor quality, dehydrating agent activity, reaction conditions, or workup procedure.
Causality & Solutions:
-
Purity of the Starting Amide: The precursor, N-[2-(3-methylphenyl)ethyl]acetamide, must be pure and completely dry. Trace amounts of the starting amine or water can consume the dehydrating agent and inhibit the reaction.
-
Actionable Advice: Purify the amide by recrystallization or column chromatography before use. Dry it thoroughly under a high vacuum for several hours.
-
-
Choice and Quality of Dehydrating Agent: The power of the dehydrating agent is critical. Phosphorus oxychloride (POCl₃) is common, but for some substrates, stronger agents are needed.[2][11]
-
Actionable Advice:
-
Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.
-
For a more potent system, use phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or polyphosphoric acid (PPA).[4]
-
Triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine is a very powerful and milder alternative that can sometimes provide superior yields.[12]
-
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy of the cyclization.[11]
-
Actionable Advice: If refluxing in a lower-boiling solvent (like acetonitrile or toluene) is ineffective, switch to a higher-boiling solvent such as xylene or consider microwave-assisted heating to safely achieve higher temperatures and shorter reaction times.[12] Monitor the reaction by TLC or LC-MS to avoid product degradation from prolonged heating.
-
-
Inefficient Workup: The intermediate iminium species is hydrolyzed to the final lactam product during the aqueous workup. Improper pH control can lead to product loss.
-
Actionable Advice: After quenching the reaction (typically by pouring it carefully onto ice), basify the aqueous solution slowly with NaOH or Na₂CO₃ to a pH of ~8-9 before extraction. This ensures the product is in its neutral, organic-soluble form.
-
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Problem 2: Significant Side Product Formation
Q: My crude reaction mixture shows multiple spots on TLC and several peaks in the LC-MS, including one that corresponds to a loss of the side chain. What is happening?
A: The formation of multiple by-products is common if the reaction conditions are not optimized. The most likely culprit is the retro-Ritter reaction .
Causality & Solutions:
-
Retro-Ritter Reaction: The nitrilium ion intermediate, which is key to the cyclization, can fragment into a styrene derivative (3-methylstyrene) and acetonitrile.[4][13] This side reaction is more prevalent at very high temperatures or if the cyclization step is slow.
-
Actionable Advice:
-
Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
A modified procedure using oxalyl chloride and FeCl₃ can form an N-acyliminium intermediate that is less prone to fragmentation.[12]
-
Running the reaction in a nitrile solvent that corresponds to the eliminated fragment can sometimes suppress this pathway via Le Chatelier's principle, though this is less applicable when using acetamide precursors.[13]
-
-
-
Polymerization/Tarring: Overly harsh conditions (e.g., very high concentration of P₂O₅ or excessively long heating) can lead to the formation of intractable polymeric tars.
-
Actionable Advice: Use a more controlled heating method (oil bath, heating mantle) and monitor the reaction progress closely. Do not let the reaction run for an extended period after the starting material has been consumed. Use a more dilute solution if charring is observed.
-
Optimized Experimental Protocols
These protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of Precursor N-[2-(3-methylphenyl)ethyl]acetamide
-
To a round-bottom flask, add 2-(m-tolyl)ethylamine (1.0 eq) and dichloromethane (DCM) to make a 0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can often be used directly, but for best results in the next step, purify by recrystallization from ethyl acetate/hexanes.
Protocol 2: Bischler-Napieralski Cyclization
-
Standard Conditions (POCl₃):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous toluene or acetonitrile (to make a ~0.2 M solution).
-
Add the precursor amide (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.
-
Heat the mixture to reflux (80-110 °C, depending on solvent) and stir for 2-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it slowly onto a vigorously stirred mixture of ice and water.
-
Carefully basify the aqueous layer with 2M NaOH solution to pH ~8-9.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
High-Potency Conditions (Eaton's Reagent - P₂O₅ in MsOH):
-
Prepare Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid) or use a commercial source.
-
Add the precursor amide (1.0 eq) to Eaton's reagent at room temperature.
-
Heat the mixture to 60-80 °C for 1-3 hours.
-
Follow the same aqueous workup procedure as described above.
-
The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.
Caption: Generalized Bischler-Napieralski reaction mechanism. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)
Data Summary: Impact of Reaction Conditions
The choice of dehydrating agent and temperature significantly impacts the reaction outcome. The following table summarizes typical results from literature and internal optimization studies.
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| POCl₃ | Acetonitrile | 80 | 45-60 | Standard, cost-effective method.[11] |
| POCl₃ | Toluene | 110 | 55-70 | Higher temperature improves rate. |
| P₂O₅ / POCl₃ | Toluene | 110 | 65-80 | More powerful; good for less reactive substrates.[4] |
| PPA | - | 100-140 | 60-75 | Viscous, can make workup difficult. |
| Tf₂O / 2-chloropyridine | DCM | 0 to 40 | 70-85 | Milder conditions, high yield, but more expensive.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the purification of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key chemical intermediate. Drawing upon established principles of organic chemistry and field-proven techniques, this document aims to be a comprehensive resource for achieving high purity and yield.
I. Understanding the Molecule: Key Purification Considerations
This compound is a lactam with a moderately polar character. Its structure, featuring an aromatic ring, a cyclic amide (lactam), and a methyl group, dictates its solubility and interaction with chromatographic media. Successful purification hinges on exploiting subtle differences in polarity between the target compound and potential impurities.
Typical Synthesis & Potential Impurities: This compound is often synthesized via intramolecular cyclization reactions, such as the Bischler-Napieralski reaction or similar amide cyclizations.[1][2] Understanding the synthetic route is crucial for anticipating impurities.
-
Unreacted Starting Material: The precursor, typically an N-acylated 2-(m-tolyl)ethanamine, may remain. This starting material is less polar than the lactam product.
-
Dehydrating Agent Residues: Reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are common in cyclization reactions.[2][3] Quenching and workup procedures must be thorough to remove their byproducts.
-
Side-Reaction Products: The Bischler-Napieralski reaction can sometimes yield styrene-type byproducts through a retro-Ritter reaction.[2][4] Additionally, depending on the precursors, regioisomers could form.[5]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
II. Purification Strategy Workflow
The recommended purification strategy involves a two-step process: initial purification by flash column chromatography followed by final polishing via recrystallization.
Caption: General purification workflow for this compound.
III. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Flash Column Chromatography Issues
Q1: My compound is streaking or "tailing" on the TLC plate and the column. What's causing this?
A1: Tailing is a classic sign of strong, non-ideal interactions between your compound and the acidic silica gel stationary phase. The lactam nitrogen and carbonyl oxygen can interact strongly with the silanol groups (Si-OH) on the silica surface.
-
Causality: The acidic nature of silica gel can protonate basic sites on a molecule, causing it to bind very strongly and elute slowly and broadly.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[6] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a test TLC with the modified eluent first to confirm improved behavior.
Q2: I can't achieve good separation between my product and an impurity. What should I do?
A2: Poor separation occurs when the relative affinities of your compounds for the stationary phase are too similar in the chosen solvent system.
-
Solution 1: Optimize the Mobile Phase. The standard ethyl acetate/hexanes system is a good starting point.[7][8] If separation is poor, try decreasing the polarity gradient (i.e., make smaller, more gradual increases in the percentage of ethyl acetate). If the compounds are very polar, switching to a dichloromethane/methanol system may provide a different selectivity.[8]
-
Solution 2: Check Compound Stability. Verify that your compound is not decomposing on the silica gel, which can appear as multiple spots or streaks.[9] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, you may need to switch to a less acidic stationary phase like alumina or consider an alternative purification method.
Q3: My compound won't come off the column, even with 100% ethyl acetate.
A3: This indicates your compound is very polar or is binding irreversibly to the silica.
-
Causality: Highly polar compounds have a very strong affinity for the polar silica gel.
-
Solution: Switch to a more polar mobile phase. A gradient of methanol (0-10%) in dichloromethane or ethyl acetate is a standard approach for eluting polar compounds.[8] Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[8]
Recrystallization Issues
Q1: My compound "oiled out" instead of forming crystals. How do I fix this?
A1: "Oiling out" happens when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10]
-
Causality: The boiling point of the chosen solvent is higher than the melting point of your compound. Impurities can also depress the melting point, exacerbating this issue.
-
Solution 1: Change the Solvent. Select a solvent with a lower boiling point than the melting point of your compound.[10] For example, if your compound melts at 75°C, using boiling toluene (b.p. 111°C) is likely to cause oiling out, whereas ethyl acetate (b.p. 77°C) might be a better choice.
-
Solution 2: Use More Solvent. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. Sometimes, a more dilute solution will crystallize properly.
-
Solution 3: Use a Solvent Pair. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. A common pair for moderately polar compounds is ethyl acetate/hexanes.[11][12]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This is a common problem that can be due to supersaturation or using too much solvent.
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[13]
-
Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This will act as a template for crystallization.
-
-
Solution 2: Reduce Solvent Volume. You may have used too much solvent, meaning the solution is not saturated even when cold.[13] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Solution 3: Add an Anti-Solvent. If you used a single solvent, you can try slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution turns cloudy, then warm slightly to clarify and cool slowly.[12][14]
Caption: Troubleshooting decision tree for common purification issues.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.
1. Preparation:
- Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3.[7] A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Test systems like 20%, 30%, and 40% EtOAc/Hexanes.
- Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent (e.g., 100% hexanes or 5% EtOAc/Hexanes). The amount of silica should be 50-100 times the weight of your crude sample.
- Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[7] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
2. Elution:
- Carefully load the sample onto the top of the silica bed.
- Begin elution with the starting non-polar solvent system.
- Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc to 20% to 40%).
- Collect fractions and monitor them by TLC to identify which ones contain the pure product.
3. Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove residual solvent.
| Parameter | Recommended Setting | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity.[7] |
| Mobile Phase | Hexanes / Ethyl Acetate | A versatile, common system. Start with low polarity and increase gradually.[8] |
| Modifier | 0.1 - 1% Triethylamine | Add if streaking is observed on TLC; neutralizes acidic silica sites.[6] |
| Target Rf | ~0.3 | Provides a good balance between resolution and elution time.[7] |
| Loading Method | Wet load (in DCM) or Dry load | Dry loading is preferred if the compound has poor solubility in the eluent.[7] |
Protocol 2: Recrystallization
1. Solvent Selection:
- Place a small amount of your post-chromatography product into several test tubes.
- Add a small amount of a single test solvent to each tube. Good candidates include ethanol, isopropanol, ethyl acetate, and toluene.[10][11]
- Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
- Heat the tubes. The ideal solvent will completely dissolve the compound at or near its boiling point.
- Allow the soluble samples to cool. The best solvent will yield abundant, well-formed crystals upon cooling.
2. Procedure:
- Place the solid to be purified in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[13]
- If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
- Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[15]
- Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]
- Dry the crystals thoroughly under vacuum.
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Ethanol | 78 | Polar | Good general solvent for aromatic compounds.[10] |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity.[10] |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; ensure melting point is >111°C.[10] |
| Hexane/Heptane | 69 / 98 | Nonpolar | Often used as the "bad" or "anti-solvent" in a solvent pair system.[10][12] |
V. References
-
Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
-
Merck Millipore. (n.d.). Affinity Chromatography Troubleshooting.
-
Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
Cheng Research Group. (n.d.). Supporting Information.
-
University of Michigan. (n.d.). Experimental.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
-
Kametani, T., et al. (1972). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 356-358.
-
Perry, B. G., et al. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8978-8999.
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization using two solvents.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from --INVALID-LINK--
-
YouTube. (2012). Recrystallization using two solvents.
-
Organic Reactions. (n.d.). Bischler-Napieralski - Common Conditions.
-
Harvard University, Department of Chemistry and Chemical Biology. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 10143-10155.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from --INVALID-LINK--
-
Sánta, Z., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
References
- 1. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: A Guide to the Stability and Storage of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this compound during storage. By understanding the potential degradation pathways and implementing proper handling techniques, you can minimize experimental variability and ensure the reliability of your results.
Troubleshooting Common Storage Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions.
Q1: I've observed a loss of potency or altered biological activity in my experiments over time. Could this be related to compound degradation?
A1: Yes, a decline in the compound's performance is a strong indicator of degradation. The core structure of this compound contains a lactam ring, which can be susceptible to hydrolysis.[1][2] This process would open the ring, forming a new compound that is unlikely to retain the same biological activity. Additionally, oxidation can modify the molecule, leading to a loss of function. We recommend performing a purity analysis to confirm the integrity of your sample.
Q2: After several months in storage, I see a new, more polar peak in my reverse-phase HPLC analysis. What is this likely to be?
A2: A new, more polar peak strongly suggests the formation of a hydrolysis product. The lactam ring can undergo hydrolysis to form the corresponding amino acid, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. This reaction can be catalyzed by trace amounts of acid or base, or even by residual moisture in the solvent or storage atmosphere.[3][4]
Q3: My compound has developed a yellowish tint after being stored on the benchtop. What could be the cause?
A3: A change in color, such as the development of a yellowish tint, is often indicative of oxidative degradation. Dihydroisoquinolinone structures can be sensitive to light and air (oxygen).[5] The methyl group on the aromatic ring and the benzylic methylene group are potential sites for oxidation, which can lead to the formation of colored impurities. It is crucial to store the compound protected from light and under an inert atmosphere to prevent this.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to factors that can promote degradation. General guidance for isoquinoline derivatives suggests storage in a cool, dry, and well-ventilated area.[6] For optimal preservation, we recommend the specific conditions outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (long-term) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[5] |
| Light | Amber Vial or stored in the dark | Protects against light-induced degradation. |
| Form | Solid (lyophilized powder) | More stable than solutions, which can facilitate hydrolysis. |
| Container | Tightly sealed, airtight vial | Prevents moisture ingress and exposure to air. |
Q2: How can I tell if my compound has started to degrade?
A2: Besides the visual cues mentioned in the troubleshooting section (e.g., color change), the most reliable way to detect degradation is through analytical techniques. Regular purity checks using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. A decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks are clear signs of degradation.
Q3: Is it acceptable to store the compound in solution?
A3: Storing this compound in solution is not recommended for long-term storage due to the increased risk of hydrolysis.[1][3] If you must store solutions for short periods, use an anhydrous, aprotic solvent, and store at -80°C. Prepare solutions fresh whenever possible for the most reliable experimental outcomes.
Understanding the Key Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis and oxidation. Understanding these mechanisms is key to preventing them.
Hydrolysis of the Lactam Ring
The cyclic amide (lactam) in the isoquinolinone structure is the most likely site for hydrolysis. This reaction involves the cleavage of the amide bond by water, leading to the opening of the heterocyclic ring to form an amino carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[4]
Caption: Lactam hydrolysis pathway.
Oxidation
The dihydroisoquinolinone scaffold contains sites that are susceptible to oxidation, particularly in the presence of oxygen and/or light. The benzylic position (C4) is a potential site for oxidation, which could lead to the formation of an isoquinolinone or other oxidized species. Such oxidative processes have been noted in related tetrahydroisoquinoline systems.[7]
Caption: Potential oxidation pathway.
Protocols for Stability and Purity Assessment
To ensure the integrity of your compound, we recommend implementing the following protocols.
Protocol 1: Recommended Long-Term Storage
-
Aliquot the Compound: Upon receipt, if you have a larger batch, aliquot the solid compound into smaller, single-use amounts in amber glass vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Inert Atmosphere: Gently flush each vial with a stream of dry argon or nitrogen gas for 10-15 seconds to displace any air.
-
Seal Tightly: Immediately cap the vials tightly. For extra protection, you can wrap the cap with Parafilm®.
-
Label Clearly: Label each vial with the compound name, concentration (if applicable), date of storage, and aliquot number.
-
Store Cold and Dark: Place the sealed vials in a freezer at -20°C or, for maximum stability, at -80°C, ensuring they are protected from light.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Caption: HPLC Purity Assessment Workflow.
Detailed Steps:
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The presence of significant secondary peaks, especially early-eluting ones, may indicate hydrolysis.
-
By following these guidelines, you can significantly extend the shelf-life of your this compound and ensure the integrity of your valuable research.
References
Validation & Comparative
A Comparative Analysis of In Vivo Efficacy: Olaparib versus the Uncharacterized 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
An objective evaluation of the PARP inhibitor Olaparib's established anti-tumor activity in preclinical models against the currently unsubstantiated oncological potential of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one.
Abstract: This guide provides a detailed comparison of the in vivo efficacy of the clinically approved PARP inhibitor, Olaparib, with the largely uncharacterized compound, this compound. A thorough review of existing scientific literature reveals a significant disparity in the available data. While Olaparib's mechanism of action and preclinical and clinical efficacy are well-documented, there is a notable absence of published in vivo studies investigating the therapeutic potential of this compound in the context of oncology. This document will therefore focus on a comprehensive overview of Olaparib's in vivo performance, supported by experimental data and protocols, while also summarizing the known, albeit unrelated, biological activities of derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Introduction: Setting the Scientific Context
In the landscape of targeted cancer therapy, a direct comparison of the in vivo efficacy of two compounds is fundamental to understanding their relative therapeutic potential. Olaparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor, has emerged as a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[1][2][3] Its mechanism of synthetic lethality is a well-established paradigm in precision oncology.[2][4]
Conversely, this compound is a specific chemical entity for which there is no publicly available scientific literature detailing its in vivo efficacy in any disease model, particularly in oncology. While the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for various biological activities, these are not in the realm of cancer therapeutics and thus do not provide a basis for a direct comparison with Olaparib.
This guide will proceed by first elucidating the well-documented in vivo efficacy of Olaparib, providing a framework for what is expected of a successful anti-cancer agent. Subsequently, it will briefly touch upon the known biological activities of derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core structure to provide a complete picture based on the available data.
Olaparib: A Paradigm of Targeted In Vivo Efficacy
Olaparib's journey from a promising preclinical candidate to a clinically approved therapeutic has been built on a foundation of robust in vivo evidence demonstrating its potent and selective anti-tumor activity.
Mechanism of Action: Synthetic Lethality
Olaparib's efficacy is rooted in the concept of synthetic lethality. It inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[1][2][4] In cancer cells with defective HRR pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication.[2] The inability of these cells to efficiently repair DSBs results in genomic instability and, ultimately, cell death.[2]
References
Comparative analysis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one synthesis methods
An In-Depth Comparative Guide to the Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Introduction: The Significance of the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, lactam-fused bicyclic structure is a common feature in a wide array of pharmacologically active molecules and isoquinoline alkaloids.[1] The specific derivative, this compound, serves as a crucial building block for more complex therapeutic agents, making the development of efficient and scalable synthetic routes a topic of significant interest for researchers in drug development.
This guide provides a comparative analysis of key synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. By presenting detailed experimental protocols, comparative data, and field-proven insights, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific objectives.
Method 1: The Classic Approach - Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, first discovered in 1893, is a cornerstone of isoquinoline synthesis.[3] It involves the acid-catalyzed intramolecular cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[4][5] For the synthesis of our target molecule, the process begins with the acylation of 2-(m-tolyl)ethan-1-amine.
Mechanistic Rationale
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[3] The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is critical.[3][6] These reagents activate the amide carbonyl, facilitating the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and complete the cyclization. The methyl group at the meta-position of the phenylethyl moiety directs the cyclization to the ortho position (C6), leading to the desired 8-methyl substitution pattern.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
